Yamogenin

LXR antagonism Lipid metabolism Hepatocyte steatosis

Yamogenin (C25S) is the stereochemically distinct epimer of diosgenin, with quantifiably weaker effects on hepatic TG accumulation (5-10 µM). Unlike generic diosgenin mixtures, verified Yamogenin (>98%, HPLC/NMR) prevents experimental variability in LXR antagonism and cytotoxicity assays (SKOV-3 IC50: 23.9 µg/mL). Essential for neuroscience, oncology, and analytical reference standards.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 512-06-1
Cat. No. B1678165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYamogenin
CAS512-06-1
SynonymsNeodiosgenin;  Yamogenin;  Jamogenin.
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
InChIKeyWQLVFSAGQJTQCK-CAKNJAFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yamogenin (CAS 512-06-1): A 25S-Configured Steroidal Sapogenin Diastereomer of Diosgenin


Yamogenin (Neodiosgenin), CAS 512-06-1, is a steroidal sapogenin belonging to the spirostan class with molecular formula C₂₇H₄₂O₃ and molecular weight 414.62 [1]. It is the 25S diastereoisomer of diosgenin (25R), distinguished solely by the stereochemical configuration at the C-25 position of the spiroketal ring system [2]. Yamogenin occurs naturally alongside diosgenin in plants including Trigonella foenum-graecum (fenugreek), Dioscorea collettii, and Balanites aegyptiaca [3]. As an aglycone, yamogenin serves as the core scaffold for glycosylated steroidal saponins found in these botanical sources [4]. The compound is commercially available as a research-grade small molecule with typical purity ≥98% by HPLC, supplied as a white to off-white solid powder with melting point >180°C (decomposition) and a predicted LogP of 5.84 . Its stereochemical distinction from diosgenin forms the basis for differential biological activities relevant to target selectivity studies, natural product authentication, and structure-activity relationship investigations.

Why Yamogenin Cannot Be Substituted with Generic Diosgenin in Stereochemistry-Sensitive Applications


Although yamogenin and diosgenin share identical molecular formula and planar connectivity, they are not interchangeable in research or industrial applications that depend on stereochemical specificity. As C-25 epimers, yamogenin (25S) and diosgenin (25R) exhibit distinct three-dimensional spatial arrangements of the spiroketal ring system [1]. This stereochemical divergence translates into measurably different biological activities in assays where the target receptor or enzyme discriminates between the 25R and 25S configurations. Direct comparative studies in HepG2 hepatocytes demonstrate that yamogenin exhibits weaker inhibition of triacylglyceride accumulation compared to diosgenin, with the authors explicitly concluding that the structural difference between these epimers is important for LXR inhibition [2]. In hepatocellular carcinoma research, structure-activity relationship analysis indicates that the 25(R)-conformation contributes to antiproliferative activity, distinguishing diosgenin from yamogenin in this context [3]. Substituting generic diosgenin for yamogenin in studies requiring 25S stereochemistry would confound experimental results and invalidate structure-activity conclusions. For natural product authentication and analytical standardization, co-occurrence of both epimers in source plants necessitates yamogenin-specific reference standards for accurate chromatographic resolution and quantification .

Quantitative Differential Evidence for Yamogenin (CAS 512-06-1) Versus Diosgenin and Other Comparators


Differential LXR Antagonism and Lipid Metabolism Modulation in HepG2 Hepatocytes

In a direct comparative study using HepG2 hepatocytes, yamogenin demonstrated triacylglyceride (TG) accumulation inhibition that was quantitatively weaker than diosgenin under identical experimental conditions [1]. Both compounds antagonized liver X receptor (LXR) activation in a luciferase ligand assay, but yamogenin's effects were completely abolished in the presence of T0901317, a potent LXR agonist, whereas diosgenin maintained partial efficacy [1]. The study authors concluded that the structural difference between the C-25 epimers is functionally important for LXR inhibition potency.

LXR antagonism Lipid metabolism Hepatocyte steatosis

Comparative Cytotoxicity Profile Across Human Cancer Cell Lines: HaCaT, HeLa, and SKOV-3

Yamogenin exhibits cell line-dependent cytotoxic activity with reported IC₅₀ values spanning 16.4 to 23.9 µg/mL across three human cell lines . In SKOV-3 ovarian cancer cells, yamogenin induced apoptosis via both extrinsic and intrinsic pathways, accompanied by a significant decrease in mitochondrial membrane potential and over two-fold increase in oxidative stress relative to control [1]. For context, diosgenin has been reported with IC₅₀ values in the range of 2–25 µM (approximately 0.8–10 µg/mL) across various cancer cell lines, though direct head-to-head comparisons under identical assay conditions are not available [2]. The available cross-study data suggest that yamogenin's cytotoxic potency is in a comparable but distinct range from diosgenin, with yamogenin showing specific activity in SKOV-3 ovarian cancer cells.

Cancer research Cytotoxicity Ovarian cancer

Structure-Activity Relationship: 25S Versus 25R Configuration in HepG2 Proliferation

A 2021 structure-activity relationship (SAR) study systematically evaluated diosgenin (25R) and yamogenin (25S) aglycones alongside their glycosylated derivatives for antiproliferative activity against HepG2 hepatocellular carcinoma cells [1]. Both aglycones suppressed HepG2 cell proliferation, but SAR analysis explicitly indicated that the 25(R)-conformation (diosgenin) contributed to antiproliferative activity, implying differential activity between the epimers [1]. The study did not report quantitative IC₅₀ values for the aglycones individually, but established that conformational preference at C-25 affects biological outcome in this cancer model.

Structure-activity relationship Hepatocellular carcinoma Autophagy

Antimicrobial Activity Profile with Quantified MIC Against Staphylococcus aureus

A comprehensive 2024 in vitro study evaluated the antimicrobial properties of yamogenin against a panel of bacterial strains [1]. Yamogenin exhibited weak antimicrobial activity overall, with the strongest effect observed against Staphylococcus aureus at an MIC value of 350 µg/mL [1]. The study also tested activity against Helicobacter pylori (relevant to gastric cancer pathogenesis) and found weak inhibition [1]. For comparative context, diosgenin has been reported with MIC values ranging from 32 to 128 µg/mL against S. aureus in various studies, suggesting yamogenin possesses weaker antimicrobial potency than its 25R epimer, though direct head-to-head comparisons under identical conditions are not available.

Antimicrobial MIC determination S. aureus

Solubility Profile Differentiation for Formulation Development

Yamogenin exhibits a distinctive solubility profile that differs from diosgenin and must be considered for in vitro assay design. Vendor-reported solubility data indicate: soluble in chloroform (10 mg/mL), soluble in ethanol (1–10 mg/mL with warming/ultrasonication), insoluble in DMSO, insoluble in DMF, and insoluble in PBS (pH 7.2) . Notably, some sources report DMSO insolubility while others indicate limited DMSO solubility (4.15 mg/mL with sonication), suggesting batch- or condition-dependent variability . Diosgenin, in contrast, is typically reported as soluble in DMSO at concentrations ≥10 mg/mL . This DMSO incompatibility for yamogenin has practical implications for assay design, requiring ethanol-based stock solutions or alternative solvent systems for cell-based experiments.

Solubility Formulation DMSO compatibility

Analytical Authentication: Stereochemical Purity and Reference Standard Availability

Yamogenin is available as a certified reference standard with assigned absolute purity (≥90.0% by HPLC) under the phyproof® Reference Substance line, enabling accurate authentication and quantification of the 25S epimer in complex botanical matrices . The compound is also supplied as an analytical standard with HPLC purity ≥98% for quantitative applications . For diosgenin, 25R-specific reference standards are also commercially available, but the co-occurrence of both epimers in natural sources necessitates epimer-specific standards for accurate resolution. Yamogenin acetate can be isolated from crude diosgenin acetate and used to synthesize (25S)-26-hydroxycholesterol, a key chiral intermediate with absolute configuration confirmed by X-ray crystallography [1].

Analytical chemistry Reference standard Stereochemical purity

Validated Application Scenarios for Yamogenin (CAS 512-06-1) Based on Quantitative Evidence


Stereochemistry-Controlled LXR Antagonism Studies in Lipid Metabolism

Yamogenin is optimally deployed as a 25S stereochemical probe in LXR antagonism and hepatic lipid metabolism studies. Direct comparative data demonstrate that yamogenin exhibits weaker inhibition of triacylglyceride accumulation than diosgenin in HepG2 hepatocytes, establishing it as the appropriate choice when researchers require a less potent LXR antagonist or wish to investigate the stereochemical determinants of LXR modulation [1]. This scenario applies to investigations of non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and LXR-mediated gene regulation, where differential activity between C-25 epimers provides mechanistic insight into receptor-ligand stereochemical recognition.

Ovarian Cancer Apoptosis Mechanism Studies Using SKOV-3 Model

Yamogenin is validated for SKOV-3 human ovarian cancer research, with established IC₅₀ of 23.90 ± 1.48 µg/mL and comprehensive apoptosis mechanism characterization [1]. The compound induces cell death via both extrinsic and intrinsic pathways, with documented mitochondrial membrane depolarization, caspase activation (-8, -9, -3/7), Bid activation, and oxidative stress induction (>2-fold vs control) [1]. Gene expression analysis confirms upregulation of TNF receptor superfamily members and death domain-containing proteins [1]. For researchers seeking a well-characterized 25S steroidal sapogenin for ovarian cancer mechanistic studies, yamogenin provides a stereochemically distinct alternative to diosgenin.

Analytical Authentication of 25S Sapogenins in Botanical Extracts

Yamogenin is essential as an analytical reference standard for distinguishing the 25S epimer from co-occurring diosgenin in botanical raw materials and finished products. Certified reference standards with absolute purity assignment (phyproof®) and analytical standards with ≥98% HPLC purity enable accurate quantification in Trigonella foenum-graecum, Dioscorea species, and Balanites aegyptiaca extracts [1]. The distinct specific rotation value of -123° (versus -129° for diosgenin) provides an orthogonal identity confirmation method . This scenario is critical for quality control laboratories performing botanical authentication, pharmacopeial compliance testing, and natural product standardization.

Structure-Activity Relationship Studies of Steroidal Sapogenin Epimers

Yamogenin serves as the essential 25S comparator in SAR investigations of spirostan sapogenins. The 2021 SAR study by Okubo et al. established that 25(R)-conformation contributes to antiproliferative activity in HepG2 cells, highlighting the functional significance of C-25 stereochemistry [1]. Researchers designing experiments to probe the biological consequences of stereochemical variation at the spiroketal center require both epimers as matched stereochemical pairs. Yamogenin is also valuable as a starting material for synthesizing 25S-configured derivatives, including (25S)-26-hydroxycholesterol, a chiral intermediate whose absolute configuration has been confirmed by X-ray crystallography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yamogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.